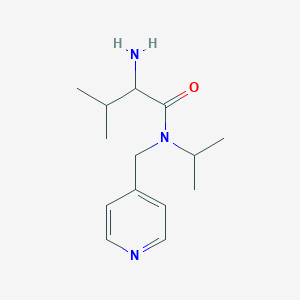
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid is an organic compound with a unique structure that includes amino, bromo, and fluoro substituents on a phenyl ring, attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylacetic acids.
Scientific Research Applications
2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-fluorophenyl)acetic acid: Lacks the bromo substituent, which may affect its reactivity and biological activity.
2-(3-Amino-5-bromo-phenyl)acetic acid: Lacks the fluoro substituent, potentially altering its chemical properties.
2-(3-Amino-5-bromo-4-chlorophenyl)acetic acid: Contains a chloro group instead of a fluoro group, which can influence its chemical behavior.
Uniqueness
The presence of both bromo and fluoro substituents in 2-(3-Amino-5-bromo-4-fluorophenyl)acetic acid makes it unique, as these groups can significantly impact its chemical reactivity and biological interactions. This combination of substituents provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3,11H2,(H,12,13) |
InChI Key |
LOJJGANWVXJFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
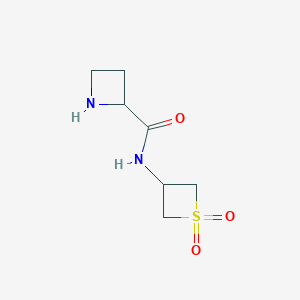
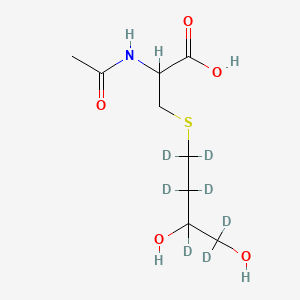
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
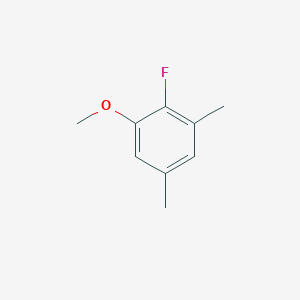
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
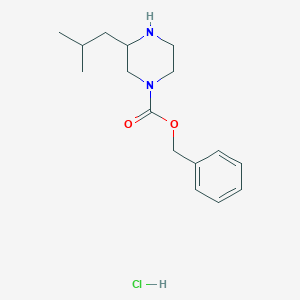
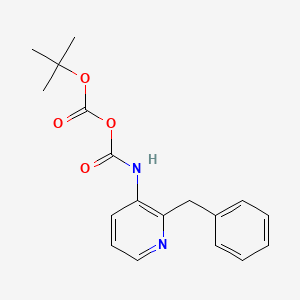
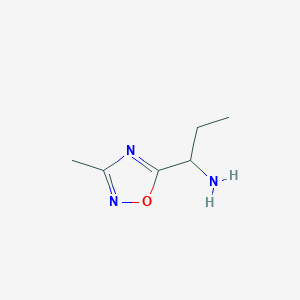
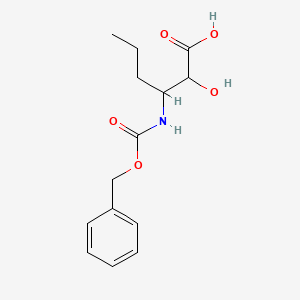
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
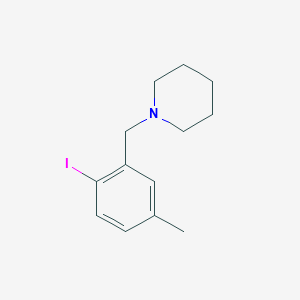
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
